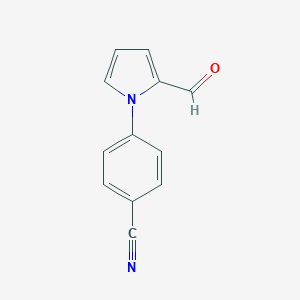

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFODUEPBBDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378223 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-66-2 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile and Analogous Structures

Direct Synthesis Approaches for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

The most direct route to this compound involves a two-step process: first, the synthesis of the 1-(4-cyanophenyl)-1H-pyrrole core, and second, the regioselective formylation of this intermediate.

Paal-Knorr Reaction Strategies for Pyrrole-Benzonitrile Core Formation

The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-aminobenzonitrile, to form the pyrrole (B145914) ring. rgmcet.edu.inorganic-chemistry.org This reaction is valued for its simplicity and efficiency, typically affording yields above 60%. rgmcet.edu.in

The mechanism proceeds via the attack of the amine on the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org The reaction is generally performed under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org

Various 1,4-dicarbonyl precursors can be employed, with 2,5-dimethoxytetrahydrofuran often serving as a stable and convenient surrogate for succinaldehyde. The reaction conditions have been modified to improve yields and sustainability, including the use of various acid catalysts and solvent-free approaches. rgmcet.edu.inresearchgate.net

| 1,4-Dicarbonyl Source | Amine | Catalyst/Conditions | Notes | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione | Primary Amines | Montmorillonite KSF clay, solvent-free | Excellent yields under mild, heterogeneous catalysis. | nih.gov |

| 2,5-Dimethoxytetrahydrofuran | Aromatic Amines | Neat conditions (catalyst- and solvent-free) | High efficiency and atom economy. | researchgate.net |

| 1,4-Diketones | Primary Amines | Silica-supported sulfuric acid, solvent-free, room temp. | Rapid reaction (e.g., 3 min) with very high yields (98%). | rgmcet.edu.in |

| 1,4-Diketones | Primary Amines | Sc(OTf)₃ (1 mol%) | Efficient catalysis under mild conditions with catalyst recycling. | researchgate.net |

Regioselective Formylation of Pyrrole-Benzonitrile Systems

Once the 1-(4-cyanophenyl)-1H-pyrrole core is synthesized, the formyl group (-CHO) is introduced onto the pyrrole ring. The Vilsmeier-Haack reaction is the most effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.org

The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.orgchemtube3d.com

For 1-substituted pyrroles, formylation occurs preferentially at the C2 (α) position due to the higher electron density at this position, stabilized by the nitrogen atom. chemistrysteps.com However, the regioselectivity (α- versus β-formylation) is primarily controlled by steric factors. rsc.org Bulky substituents on the nitrogen atom can hinder the approach of the electrophile to the C2 position, leading to an increased proportion of the C3 (β) formylated product. For a 1-aryl substituent like the 4-cyanophenyl group, which is not excessively bulky, formylation is expected to proceed with high regioselectivity for the desired C2 position. rsc.org

Multicomponent Reaction (MCR) Strategies for Substituted Pyrrole-3-carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical pathway to complex molecules. rsc.org While direct MCRs for this compound are not commonly reported, strategies exist for the facile synthesis of analogous N-arylpyrrole-3-carbaldehydes. These methods highlight the power of MCRs in rapidly constructing diverse pyrrole scaffolds. rsc.orgresearchgate.net

One notable strategy involves a sequential one-pot reaction between an aldehyde, an aromatic amine, and succinaldehyde. rsc.org In this process, an imine is first generated in situ from the aldehyde and amine. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde, cyclization, and subsequent oxidation (e.g., with IBX) to afford the N-arylpyrrole-3-carbaldehyde. rsc.org This metal-free approach provides direct access to functionalized pyrroles from readily available starting materials. rsc.org

Metal-Free and Green Chemistry Approaches in Pyrrole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing metal-free and green synthetic routes for pyrroles. tandfonline.combohrium.comlatrobe.edu.auresearchgate.net These approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

Many green modifications of the Paal-Knorr reaction have been developed. rgmcet.edu.in These include performing the reaction under solvent-free conditions, which simplifies purification and reduces solvent waste. nih.govacs.org The use of heterogeneous, reusable acid catalysts like montmorillonite clay or silica-supported sulfuric acid also enhances the environmental profile of the synthesis. rgmcet.edu.innih.gov

Beyond the Paal-Knorr reaction, other innovative metal-free methods have emerged. These include:

Visible light-driven synthesis : Using an organic photocatalyst like benzophenone, highly substituted pyrroles can be synthesized under solvent-free conditions, driven by visible light. rsc.org

Iodine-catalyzed MCRs : A practical, metal- and solvent-free multicomponent reaction catalyzed by molecular iodine allows for the clean preparation of multisubstituted pyrroles. researchgate.net

Ammonium iodide catalysis : Polyaryl-substituted pyrroles can be synthesized from aryl ketones, anilines, and nitrostyrenes under metal-free conditions using ammonium iodide. thieme-connect.com

These green methodologies are primarily focused on the construction of the pyrrole core and are applicable to the synthesis of the 1-(4-cyanophenyl)-1H-pyrrole precursor. rgmcet.edu.intandfonline.com

Derivatization Strategies for this compound

The formyl group at the C2 position of the pyrrole ring is a versatile functional handle, enabling a wide range of subsequent transformations to produce diverse derivatives. rsc.orgnih.gov This chemical reactivity allows for the structural modification of this compound to explore structure-activity relationships in various applications.

Functional Group Transformations of the Formyl Moiety

The aldehyde functionality can undergo numerous well-established chemical reactions. Key transformations include oxidation, reduction, C-C bond formation, and C-N bond formation.

Oxidation : The formyl group can be readily oxidized to a carboxylic acid (pyrrole-2-carboxylic acid) using standard oxidizing agents.

Reduction : Reduction of the aldehyde yields the corresponding primary alcohol, (1-(4-cyanophenyl)-1H-pyrrol-2-yl)methanol. Reagents such as sodium borohydride (NaBH₄) are commonly used for this transformation.

Reductive Amination : The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form new C-N bonds, yielding substituted aminomethylpyrroles. nih.gov

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. wikipedia.orgsigmaaldrich.com This leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. organic-chemistry.org

Wittig Reaction : The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide. This provides a reliable method for C=C bond formation with control over the geometry of the resulting alkene.

Imine/Schiff Base Formation : Condensation with primary amines under dehydrating conditions yields imines (Schiff bases), which can be valuable intermediates or final products themselves.

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, Ag₂O, or other standard oxidants | Carboxylic Acid (-COOH) | nih.gov |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | scielo.org.mx |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ or H₂/Pd-C | Amine (-CH₂NR¹R²) | nih.gov |

| Knoevenagel Condensation | CH₂(CN)₂, piperidine or other base | Substituted Alkene (-CH=C(CN)₂) | wikipedia.orgsigmaaldrich.com |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | |

| Imine Formation | RNH₂, acid catalyst | Imine (-CH=NR) |

Transformations of the Nitrile Group

The nitrile functionality in this compound is a versatile handle for conversion into several other important chemical moieties, including tetrazoles, primary amines, and carboxylic acids.

Conversion to Tetrazoles:

The [3+2] cycloaddition reaction between a nitrile and an azide is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This transformation is of particular interest as the tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry. The reaction is typically catalyzed by a variety of reagents, including Lewis acids. For the conversion of this compound, a common procedure involves reacting the nitrile with sodium azide in the presence of a proton source, such as ammonium chloride, or a Lewis acid like zinc chloride or triorganotin compounds, in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The use of copper(I) or ruthenium(II) catalysts can also facilitate this cycloaddition under milder conditions.

A plausible reaction scheme for the formation of the corresponding tetrazole is depicted below:

Reaction Scheme for Tetrazole Formation

The reaction proceeds through the coordination of the catalyst to the nitrile nitrogen, which enhances its electrophilicity, followed by the nucleophilic attack of the azide anion and subsequent cyclization.

Reduction to Amines:

The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or with gentle heating.

Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is usually carried out in a solvent like ethanol or methanol under pressure.

These reduction methods would yield 4-(aminomethyl)-1-(2-formyl-1H-pyrrol-1-yl)benzene.

Hydrolysis to Carboxylic Acids:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically performed by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This process initially forms a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. For this compound, this would result in the formation of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid.

| Transformation | Reagents and Conditions | Product |

| Conversion to Tetrazole | NaN3, NH4Cl or Lewis Acid (e.g., ZnCl2), DMF, Heat | 5-(4-(2-formyl-1H-pyrrol-1-yl)phenyl)-1H-tetrazole |

| Reduction to Amine | 1. LiAlH4, THF2. H2O | 4-(aminomethyl)-1-(2-formyl-1H-pyrrol-1-yl)benzene |

| H2, Pd/C or Raney Ni, Ethanol | ||

| Hydrolysis to Carboxylic Acid | H2SO4 (aq), Heat | 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid |

| 1. NaOH (aq), Heat2. H3O+ |

Substitution Reactions on the Pyrrole and Benzonitrile (B105546) Rings

Electrophilic Substitution on the Pyrrole Ring:

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The preferred positions for electrophilic attack on the pyrrole nucleus are the C2 and C5 positions due to the greater stabilization of the cationic intermediate (arenium ion). In the case of this compound, the C2 position is already substituted with a formyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent, at the C4 position. The N-(4-cyanophenyl) group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the pyrrole ring's inherent high reactivity often allows for substitution to still occur under appropriate conditions.

Nitration: Nitration can be achieved using mild nitrating agents to avoid polymerization or decomposition of the sensitive pyrrole ring. A common reagent is nitric acid in acetic anhydride (HNO3/Ac2O) at low temperatures. This would be expected to yield primarily 4-(5-nitro-2-formyl-1H-pyrrol-1-yl)benzonitrile.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF or carbon tetrachloride. These reagents provide a low concentration of the halogen, which helps to control the reaction and prevent polyhalogenation. The expected major product from bromination would be 4-(5-bromo-2-formyl-1H-pyrrol-1-yl)benzonitrile.

Sulfonation: Sulfonation of pyrroles can be challenging as strong acidic conditions can lead to polymerization. A milder sulfonating agent, such as the sulfur trioxide-pyridine complex (SO3·py), is often used to introduce a sulfonic acid group onto the pyrrole ring, likely at the C5 position.

Substitution on the Benzonitrile Ring:

Nucleophilic aromatic substitution (SNAr) on the benzonitrile ring is also a possibility, but it typically requires the presence of a good leaving group (like a halogen) ortho or para to a strong electron-withdrawing group. In the parent molecule, there is no such leaving group. However, if a halogen were introduced onto the benzonitrile ring, for example, ortho to the nitrile group, it could potentially be displaced by a strong nucleophile.

| Reaction | Reagents and Conditions | Expected Major Product | Ring |

| Nitration | HNO3, Acetic Anhydride, low temp. | 4-(5-nitro-2-formyl-1H-pyrrol-1-yl)benzonitrile | Pyrrole |

| Bromination | N-Bromosuccinimide (NBS), THF | 4-(5-bromo-2-formyl-1H-pyrrol-1-yl)benzonitrile | Pyrrole |

| Sulfonation | SO3·pyridine complex | 4-(2-formyl-1-(4-cyanophenyl)-1H-pyrrol-5-yl)sulfonic acid | Pyrrole |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, distinct signals are expected for the aldehydic proton, the three protons of the pyrrole (B145914) ring, and the four protons of the p-substituted benzene ring.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the pyrrole ring are expected to exhibit characteristic coupling patterns. The proton at the C5 position, adjacent to the nitrogen, would likely appear as a doublet of doublets. The protons at the C3 and C4 positions would also show spin-spin coupling with each other and with the C5 proton. The four protons of the benzonitrile (B105546) moiety would appear as two distinct sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring, often referred to as an AA'BB' system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyrrole H5 | 7.0 - 7.5 | Doublet of Doublets (dd) |

| Pyrrole H3 | 6.8 - 7.2 | Doublet of Doublets (dd) |

| Pyrrole H4 | 6.2 - 6.6 | Triplet or dd |

| Benzonitrile H (ortho to CN) | 7.7 - 8.0 | Doublet (d) |

| Benzonitrile H (meta to CN) | 7.4 - 7.7 | Doublet (d) |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 180-200 ppm. The carbon of the nitrile group (C≡N) is also characteristic, appearing around δ 115-125 ppm. The carbon atoms of the pyrrole and benzene rings will resonate in the aromatic region (δ 110-150 ppm). The specific chemical shifts will be influenced by the electronic effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C (CHO) | 180 - 200 |

| Pyrrole C2 | 130 - 140 |

| Pyrrole C5 | 125 - 135 |

| Pyrrole C3 | 115 - 125 |

| Pyrrole C4 | 110 - 120 |

| Benzonitrile C (ipso-N) | 140 - 150 |

| Benzonitrile C (ortho to N) | 120 - 130 |

| Benzonitrile C (meta to N) | 130 - 140 |

| Benzonitrile C (ipso-CN) | 110 - 120 |

| Nitrile C (CN) | 115 - 125 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band is expected for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group will give rise to another strong absorption, usually found between 1680 and 1710 cm⁻¹. The C-H stretching of the aldehyde proton is also characteristic, often seen as a pair of weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aldehyde (C=O) | Stretching | 1680 - 1710 |

| Aldehyde (C-H) | Stretching | ~2820 and ~2720 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Pyrrole Ring | N-H Bending / C-N Stretching | Various |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyrrole ring, the benzonitrile moiety, and the formyl group.

The presence of this extended conjugation is likely to result in strong absorption bands in the UV region. Typically, substituted pyrroles and benzonitriles exhibit absorption maxima (λ_max) between 250 and 350 nm. The specific position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. The formyl and nitrile groups, both being electron-withdrawing, will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption.

Quantum Chemical Investigations and Theoretical Modeling of 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. These calculations would typically provide optimized bond lengths, bond angles, and dihedral angles for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This structural information is foundational for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, a detailed FMO analysis would quantify these energies and provide insights into its reactive nature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. NBO analysis also elucidates charge transfer between different parts of the molecule, which is particularly relevant for understanding the electronic effects of the formyl and benzonitrile (B105546) substituents on the pyrrole (B145914) ring.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would identify these reactive centers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

TD-DFT is a computational method used to study the properties of molecules in their electronically excited states. It is essential for understanding a molecule's photophysical behavior, such as its absorption and emission of light. TD-DFT calculations can predict the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states (e.g., charge-transfer states). This information is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Computational Studies of Reaction Mechanisms and Pathways involving this compound

Quantum chemical calculations can be used to model the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, computational studies can elucidate reaction mechanisms and predict the feasibility of different reaction pathways. Such studies for this compound could, for example, investigate the mechanism of its synthesis or its reactivity in subsequent chemical transformations.

Quantum Chemical Calculation of Spectroscopic Parameters (NMR, IR, UV) for Validation

A key application of quantum chemistry is the prediction of spectroscopic data. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be compared with experimental spectra to validate the computational model and confirm the structure of the synthesized compound. For this compound, these calculated parameters would serve as a benchmark for experimental characterization.

Advanced Crystallographic Studies and Supramolecular Assembly of 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Single Crystal X-ray Diffraction (SCXRD) Analysis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile and Related Derivatives

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive analysis of its structural analogues and derivatives provides significant insight into its probable solid-state conformation. The crystallographic parameters for several closely related compounds have been determined, showcasing the structural diversity within this family of molecules.

For instance, 4-(1H-Pyrrol-1-yl)benzonitrile, which lacks the formyl group, crystallizes in the orthorhombic space group Fdd2. nih.gov Other formyl-pyrrole derivatives, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, adopt different symmetries, with this particular compound crystallizing in the chiral orthorhombic space group P2₁2₁2₁. nih.gov The crystal structure of 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde, where a thienyl group replaces the benzonitrile (B105546) moiety, has also been resolved, providing further comparative data. researchgate.net These studies show that even minor changes to the molecular structure can lead to different packing arrangements and crystal symmetries. In the case of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, the specific conformation adopted in the crystal gives rise to a pseudo-atropisomer. nih.gov

Table 1: Crystallographic Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|---|

| 4-(1H-Pyrrol-1-yl)benzonitrile | C₁₁H₈N₂ | Orthorhombic | Fdd2 | 12.839 | 11.055 | 12.213 | nih.gov |

| 4-bromo-2-formyl-1-tosyl-1H-pyrrole | C₁₂H₁₀BrNO₃S | Orthorhombic | P2₁2₁2₁ | N/A | N/A | N/A | nih.gov |

| 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde | C₉H₇NOS | Monoclinic | P2₁/c | N/A | N/A | N/A | researchgate.net |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/c | N/A | N/A | N/A | nih.gov |

Note: Cell parameters (a, b, c) are not uniformly available in all abstracts.

Analysis of Molecular Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystalline solid, or molecular packing, is governed by a variety of intermolecular interactions. nih.gov The study of these forces is crucial for understanding the resulting three-dimensional architecture. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts, providing detailed insight into the nature and significance of interactions such as hydrogen bonding and other non-covalent forces. researchgate.netmdpi.comresearchgate.net

Hydrogen bonds are among the most critical directional forces in the crystal engineering of pyrrole (B145914) derivatives. In the crystal structure of 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde, molecules are linked into centrosymmetric pairs through N—H···O hydrogen bonds between the pyrrole N-H group and the formyl oxygen atom of a neighboring molecule. researchgate.net Similarly, analysis of other related structures reveals a multitude of intermolecular C—H···O interactions that play a significant role in the supramolecular assembly. nih.gov

In the crystal of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected by C—H···O hydrogen bonds, creating one-dimensional chains. nih.gov This demonstrates how a hierarchy of hydrogen bonds can build complex supramolecular architectures from simple molecular units. Studies on similar heterocyclic systems confirm that O—H···O and N—H···O interactions can generate extensive two-dimensional networks. researchgate.net

Beyond classical hydrogen bonds, a range of weaker non-covalent interactions contributes to the stability and structure of the crystal lattice. These interactions are fundamental to the field of crystal engineering, which seeks to design solids with specific structures and properties. nih.gov

In the derivative 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, weak C—H···π interactions are observed, linking the hydrogen-bonded chains to form layers. nih.gov For benzonitrile derivatives in general, interactions such as C-H···π, C-H···O, and C-H···N are key driving forces in the formation of host-guest complexes and other supramolecular structures. nih.gov Even interactions that are often considered superficial, like C—H···O, can become structure-directing, especially when they occur at multiple, pre-organized sites on a molecule. nih.gov The collective effect of these numerous weak interactions dictates the final, stable packing arrangement of the molecules in the crystal. nih.gov

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are important phenomena in materials science. researchgate.netnih.gov

While no specific studies detailing polymorphs or co-crystals of this compound were identified, the potential for such forms exists. Co-crystallization is a widely used technique to modify the physicochemical properties of materials. nih.gov For benzonitrile derivatives, co-crystallization can be used to create specific "key-lock" complexes driven by non-covalent interactions. nih.gov Common methods for preparing co-crystals include solvent-based techniques like slow evaporation, where the active ingredient and a coformer are dissolved in a suitable solvent which is then allowed to evaporate, and solid-state methods like grinding. nih.govnih.gov The selection of an appropriate coformer and crystallization method is critical for obtaining the desired co-crystal. nih.gov

Elucidation of Structure-Property Relationships from Crystallographic Data

Understanding the precise three-dimensional arrangement of molecules in a crystal is fundamental to explaining and predicting a material's bulk properties. The molecular structure of this compound itself, which combines an electron-donating pyrrole-formyl system with an electron-withdrawing cyano group, suggests its potential as a versatile component in materials science.

Crystallographic data provides the empirical basis for establishing structure-property relationships. For example, the way molecules pack together directly influences a material's electronic properties. Advanced computational frameworks have been developed to accurately quantify intermolecular interactions from crystal packing data and use this information to predict properties like the electronic band gap. nih.gov This creates a direct, quantitative link between the supramolecular architecture elucidated by crystallography and the functional properties of the material, marking a significant step in the rational design of high-performance organic materials. nih.gov

Photophysical and Electrochemical Properties of 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile Based Systems

Fluorescence Emission Studies and Quantum Yield Determination

Molecules with a D-π-A framework, such as 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, often exhibit significant fluorescence properties that are highly sensitive to their environment. This sensitivity stems from the substantial change in dipole moment upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT).

The fluorescence emission of D-π-A compounds is typically characterized by strong solvatochromism, where the color (wavelength) of the emitted light changes with the polarity of the solvent. For this compound, it is expected that an increase in solvent polarity would cause a bathochromic (red) shift in the emission spectrum. This occurs because more polar solvents can better stabilize the highly polar charge-transfer excited state compared to the less polar ground state, thereby lowering the energy of the excited state and resulting in lower-energy (longer wavelength) emission.

In a study of coumarin-based probes with a D-π-A structure, the emission wavelength showed a significant red shift as solvent polarity increased. semanticscholar.org Similarly, other pyrrole-based D-A systems exhibit these properties, where the extent of the shift is dependent on the specific donor and acceptor strengths. rsc.org The quantum yield of fluorescence is also highly dependent on the solvent environment. Often, in very polar solvents, the formation of a fully charge-separated twisted intramolecular charge transfer (TICT) state can occur, which may provide a non-radiative decay pathway, leading to quenching or a decrease in fluorescence intensity.

The structural design of this compound, featuring two aromatic rings connected by a single bond, allows for torsional rotation between the pyrrole (B145914) and benzonitrile (B105546) moieties. This characteristic makes it a potential candidate for use as a fluorescent molecular rotor. nih.gov Fluorescent molecular rotors are dyes whose fluorescence quantum yield is strongly dependent on the viscosity of their surrounding medium. rsc.orgindexcopernicus.com

In low-viscosity solvents, the molecule can freely undergo intramolecular rotation around the single bond connecting the donor and acceptor groups. This rotation provides an efficient non-radiative pathway for the excited state to return to the ground state, resulting in weak fluorescence. However, in a highly viscous environment, this intramolecular rotation is hindered. The restriction of this non-radiative decay channel closes off a major pathway for energy dissipation, causing a larger proportion of molecules to decay via radiative pathways, thus leading to a significant enhancement in fluorescence intensity. semanticscholar.orgnih.gov This "off-on" switching behavior is the basis for viscosity sensing. nih.gov For example, a dyad containing a tetraarylpyrrolo[3,2-b]pyrrole linked to a BODIPY molecular rotor showed a sharp increase in fluorescence emission in viscous solvents like glycerol-methanol mixtures due to the restricted rotation of the BODIPY unit. nih.gov

Nonlinear Optical (NLO) Properties and Hyperpolarizability Coefficients

Organic molecules with a strong donor-acceptor framework are known to exhibit significant second-order nonlinear optical (NLO) properties. spiedigitallibrary.org These properties arise from the asymmetric charge distribution in the molecule, which is enhanced by an intramolecular charge-transfer (ICT) transition from the electron donor (the N-phenylpyrrole system) to the electron acceptor (the cyano group on the benzonitrile ring). rsc.orgresearchgate.net The efficiency of this process is quantified by the first hyperpolarizability (β).

The value of β can be experimentally determined using techniques such as Hyper-Rayleigh Scattering (HRS) in solution. spiedigitallibrary.orgresearchgate.net For D-π-A systems based on heterocyclic spacers like pyrrole and thiophene, the β values are highly sensitive to the nature of the donor and acceptor groups and the π-conjugated bridge. spiedigitallibrary.org Studies on various thienylpyrrole azo dyes have shown that using pyrrole as an auxiliary donor enhances the first-order hyperpolarizability compared to thiophene. spiedigitallibrary.org For instance, substituting a bithiophene spacer with a thienylpyrrole bridge increased the β value from 286x10⁻³⁰ esu to 610x10⁻³⁰ esu. spiedigitallibrary.org Given its D-π-A structure, this compound is expected to possess a significant hyperpolarizability coefficient, making it a candidate for NLO materials.

Table 1: Representative First Hyperpolarizability (β) Values for Related Donor-Acceptor Pyrrole Systems

| Compound/System | Donor Group | Acceptor Group | β Value (10⁻³⁰ esu) | Measurement Wavelength (nm) | Reference |

| Thienylpyrrole Azo Dye (4c) | Thienylpyrrole | Thiazolyldiazene | 610 | 1064 | spiedigitallibrary.org |

| Donor-oligopyrrole-Acceptor (trimer) | 4-methoxyphenyl | 4-nitrophenyl | 277 | Not Specified | tue.nl |

| Donor-oligopyrrole-Acceptor (with bithienyl) | 2-(4-methoxyphenyl)-5-pyrrolyl | 2-(4-nitrophenyl)-5-pyrrolyl | 440 | Not Specified | tue.nl |

This table presents data for structurally related compounds to illustrate the typical range of NLO properties, as specific experimental data for this compound is not available.

Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is of great interest for applications such as 3D microfabrication, data storage, and biological imaging. nih.gov The efficiency of TPA is quantified by the TPA cross-section (δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

TPA is often significant in D-π-A molecules and related octupolar systems. nih.gov For some chromophores, the one-photon and two-photon allowed excited states can be the same, leading to TPA spectra that are similar to the one-photon absorption spectra, but at doubled wavelengths. nih.gov Research on octupolar oligomers has shown a clear relationship between the TPA cross-section and the first hyperpolarizability, suggesting that molecular design strategies for enhancing β can also improve δ. nih.gov While specific TPA data for this compound are not documented, studies on related systems provide insight. For example, benzonitrile substitution on a tetraphenyl-pyrrole core has been shown to tune TPA properties. kaist.ac.kr

Table 2: Representative Two-Photon Absorption (TPA) Cross-Section (δ) Values for Related Systems

| Compound/System | Peak TPA Wavelength (nm) | δ_max (GM) | Measurement Method | Reference |

| 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivative (dimer) | ~700 | 3010 | Two-photon-induced fluorescence | nih.gov |

| 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivative (trimer) | ~710 | 5840 | Two-photon-induced fluorescence | nih.gov |

This table presents data for compounds with structural motifs known to enhance TPA to provide context, as specific experimental data for this compound is not available.

Electrochemical Behavior of this compound Derivatives

The electrochemical properties of this compound derivatives are primarily governed by the pyrrole ring, which can be electrochemically oxidized. This process is the basis for the formation of conductive polymers (polypyrroles). The N-substituent—in this case, the 4-cyanophenyl group—plays a crucial role in modulating the polymerization potential and the properties of the resulting polymer. researchgate.netmdpi.com

Electropolymerization is typically studied using cyclic voltammetry (CV), where applying a potential to an electrode in a solution containing the monomer leads to the growth of a polymer film on the electrode surface. diva-portal.org The CV scans show oxidation and reduction peaks associated with the doping and de-doping of the polymer. For N-substituted pyrroles, reversible oxidation peaks are generally observed between +0.2 V and +0.75 V, indicating the formation of a conducting film. diva-portal.org

The electronic nature of the substituent on the N-phenyl ring affects the ease of oxidation. Electron-withdrawing groups, like the cyano group in this compound, make the pyrrole ring less electron-rich and thus harder to oxidize, shifting the oxidation potential to higher values compared to unsubstituted N-phenylpyrrole. diva-portal.org Studies on N-(2-cyanoethyl)pyrrole show that the cyano group remains intact during electropolymerization and that the resulting polymer exhibits redox activity with an oxidation wave centered around +0.40 V vs SCE. maynoothuniversity.ie

Table 3: Oxidation Potentials for Related N-Substituted Pyrrole Monomers

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Notes | Reference |

| Pyrrole (Py) | ~0.8-1.2 | Potential varies with solvent and electrode | mdpi.com |

| N-methylpyrrole | Higher than Py | N-substitution generally increases oxidation potential | mdpi.com |

| N-(2-hydroxyethyl)pyrrole | 1.25 | Measured on cyclic voltammetry | mdpi.com |

| N-(2-cyanoethyl)pyrrole | ~0.40 (polymer redox peak) | Redox activity of the formed polymer, not monomer oxidation potential | maynoothuniversity.ie |

This table provides illustrative data from related N-substituted pyrroles to contextualize the expected electrochemical behavior. Potentials can vary significantly based on experimental conditions.

Applications and Functional Material Development Based on 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Utilization in Organic Electronics and Optoelectronic Materials

The distinct electron-donating and accepting properties inherent in the molecular structure of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile and its derivatives make them highly suitable for applications in organic electronics. The pyrrole (B145914) unit acts as an electron-rich donor, while the benzonitrile (B105546) group functions as an electron-withdrawing acceptor. This intramolecular charge-transfer characteristic is fundamental to the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research into compounds with similar structural motifs, such as carbazole-benzonitrile derivatives, has demonstrated their effectiveness as host materials in blue phosphorescent OLEDs. These materials facilitate efficient hole and electron transport, leading to improved device efficiency. The core principles of utilizing donor-acceptor architectures to achieve desired electronic properties are directly applicable to systems based on this compound.

Development of Fluorescent Molecular Rotors (FMRs) and Viscosity Sensors

Fluorescent molecular rotors (FMRs) are a class of molecules whose fluorescence quantum yield is highly sensitive to the viscosity of their local environment. This property arises from the intramolecular rotation of a part of the molecule, which provides a non-radiative decay pathway for the excited state. In viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity.

Derivatives of this compound are being explored as FMRs for viscosity sensing. The bond connecting the pyrrole and benzonitrile rings can act as a rotational axis. The principle behind their function is that in low-viscosity media, the molecule can freely rotate, quenching fluorescence. However, in more viscous surroundings, this rotation is restricted, causing a significant enhancement of fluorescence. This viscosity-dependent fluorescence makes them valuable tools for probing microviscosity in various systems, including biological environments like living cells.

The performance of these molecular rotors is often characterized by the relationship between their fluorescence intensity or lifetime and the viscosity of the medium, typically following the Förster-Hoffmann equation.

Table 1: Hypothetical Viscosity-Dependent Fluorescence of a this compound-based FMR

| Viscosity (cP) | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) |

| 1 | 0.05 | 0.5 |

| 10 | 0.20 | 2.0 |

| 50 | 0.50 | 5.0 |

| 100 | 0.75 | 7.5 |

| 500 | 0.90 | 9.0 |

Note: This table is illustrative and based on the typical behavior of fluorescent molecular rotors.

Role as Versatile Building Blocks for Advanced Functional Materials

The reactive formyl group on the pyrrole ring of this compound serves as a key functional handle, allowing for its incorporation into a wide array of more complex molecular architectures. This versatility makes it a valuable building block for the synthesis of advanced functional materials.

For instance, the formyl group can readily undergo condensation reactions with various amines and activated methylene compounds to create larger conjugated systems with tailored electronic and photophysical properties. A study on pyrrole-based enaminones has demonstrated that 2-formylpyrrole derivatives can be used to synthesize indolizines and pyrrolo[1,2-a]pyrazines, which exhibit significant biological activity. This highlights the potential of using this compound as a starting material for the creation of complex heterocyclic systems for various applications.

The ability to readily modify the core structure allows for the fine-tuning of properties such as absorption and emission wavelengths, solubility, and solid-state packing, which are crucial for the performance of organic electronic devices and sensors.

Chemosensor and Biosensor Applications

The inherent fluorescence and electronic properties of this compound and its derivatives make them promising candidates for the development of chemosensors and biosensors. The interaction of the pyrrole nitrogen or the nitrile group with specific analytes, such as metal ions or biomolecules, can lead to a detectable change in the compound's fluorescence or absorption spectrum.

The design of such sensors often involves incorporating a specific recognition moiety that can selectively bind to the target analyte. Upon binding, the electronic structure of the molecule is perturbed, resulting in a measurable optical response. For example, the introduction of a suitable chelating group could render a derivative of this compound selective for a particular metal ion.

While specific applications of this compound in biosensing are still an active area of research, the broader class of pyrrole derivatives has shown significant promise. Their biocompatibility and tunable fluorescence make them suitable for developing probes for cellular imaging and for the detection of biologically relevant species.

Coordination Chemistry and Ligand Design with 4 2 Formyl 1h Pyrrol 1 Yl Benzonitrile and Its Derivatives

Metal Complexation Studies of Pyrrole-Containing Ligands

The coordination chemistry of pyrrole-containing ligands is a rich and diverse field, owing to the versatile electronic properties and structural flexibility of the pyrrole (B145914) moiety. While direct metal complexation studies of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile are not extensively detailed in the literature, a comprehensive understanding can be gleaned from the behavior of closely related pyrrole-2-carboxaldehyde derivatives. These analogues serve as excellent models for predicting the coordination behavior of the target compound, particularly its propensity to form Schiff base ligands.

The formyl group at the 2-position of the pyrrole ring is a key functional group for ligand synthesis, readily undergoing condensation reactions with primary amines to form Schiff bases (imines). jetir.orgsamipubco.comechemcom.com These Schiff base ligands are typically polydentate, offering multiple donor atoms for coordination with a central metal ion. The resulting metal complexes often exhibit enhanced stability and unique electronic and geometric properties. mdpi.comresearchgate.net

For instance, Schiff base ligands derived from the condensation of pyrrole-2-carboxaldehyde with amino acids can act as bidentate or tridentate ligands, coordinating with metal ions through the imine nitrogen, the pyrrole nitrogen (after deprotonation), and a carboxylate oxygen. jetir.org Similarly, condensation with aromatic amines can lead to bidentate ligands that coordinate through the imine nitrogen and another donor atom on the amine moiety. researchgate.netrjlbpcs.com

The nitrile group on the phenyl ring of this compound can also potentially participate in coordination, either directly to the metal center or through intermolecular interactions in the solid state, leading to the formation of coordination polymers or supramolecular assemblies.

| Pyrrole-Derived Ligand | Reactant for Schiff Base | Coordinating Metal Ions | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | Alanine | Cu(II), Co(II), Mn(II), Zn(II), Ni(II) | Not specified | jetir.org |

| Pyrrole-2-carboxaldehyde | Leucine | Cu(II), Co(II), Mn(II), Zn(II), Ni(II) | Not specified | jetir.org |

| Pyrrole-2-carboxaldehyde | Tris(2-aminoethyl)amine (tren) | Cd(II), Co(II), Mn(II), Ni(II) | Heptadentate coordination | samipubco.comechemcom.com |

| Pyrrole-2-carboxaldehyde | 4-Methoxy Aniline | Fe(II), Co(II), Ni(II) | Octahedral | researchgate.net |

| Pyrrole-2-carboxaldehyde | p-Toluidine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Zr(IV), Pd(II), Ag(I) | Not specified | rjlbpcs.com |

Design of Functional Metal Complexes for Catalysis and Advanced Materials

The design of functional metal complexes for applications in catalysis and advanced materials is a major focus of contemporary coordination chemistry. nih.gov The properties and reactivity of a metal complex are intrinsically linked to the nature of the ligands coordinated to the metal center. mdpi.com Pyrrole-containing ligands, such as this compound and its derivatives, offer a versatile platform for the design of such functional materials.

The ability to readily modify the structure of these ligands, particularly through the formation of Schiff bases, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. mdpi.comjetir.org This tunability is crucial for optimizing the performance of a complex for a specific application.

Catalysis:

Metal complexes incorporating pyrrole-based Schiff base ligands have shown promise in various catalytic transformations. For example, some complexes have been investigated for their catalytic activity in oxidation reactions. jetir.org The catalytic efficiency of these complexes is influenced by factors such as the choice of metal ion, the coordination geometry, and the electronic properties of the ligand. By systematically varying the substituents on the pyrrole ring or the amine used to form the Schiff base, it is possible to modulate the redox potential of the metal center and enhance its catalytic activity.

Advanced Materials:

The design of advanced materials based on metal complexes often focuses on creating specific structural motifs or imbuing the material with desired physical properties, such as luminescence, magnetism, or porosity. The presence of the benzonitrile (B105546) group in this compound introduces a functional handle that can be exploited in the design of such materials.

The nitrile group can participate in hydrogen bonding or other non-covalent interactions, which can direct the self-assembly of metal complexes into ordered supramolecular structures. Furthermore, the extended π-system of the ligand can contribute to interesting photophysical properties in the resulting metal complexes, making them candidates for applications in sensors or light-emitting devices. The potential for these ligands to form coordination polymers also opens up possibilities for the creation of porous materials with applications in gas storage or separation.

The development of functional metal complexes is an iterative process that involves the rational design and synthesis of ligands, the characterization of their metal complexes, and the evaluation of their performance in the desired application. Pyrrole-containing ligands like this compound provide a rich scaffold for the exploration of new and improved catalysts and advanced materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via formylation of pyrrole derivatives followed by coupling with benzonitrile precursors. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the pyrrole and benzonitrile moieties . Key intermediates should be characterized using H/C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., aldehyde at ~1700 cm) .

Q. How should researchers handle this compound given limited toxicity data?

- Methodology : Due to insufficient ecotoxicological and acute toxicity data (e.g., no LD values), follow precautionary protocols: use fume hoods, wear nitrile gloves, and avoid inhalation. Prioritize in silico tools like ECOSAR for preliminary hazard assessment .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

- Methodology : H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and C NMR (nitrile carbon at ~115–120 ppm) are essential. High-resolution mass spectrometry (HRMS) validates molecular mass, while IR confirms the formyl group .

Advanced Research Questions

Q. How can computational modeling optimize its application in OLEDs?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer efficiency. Experimental validation involves measuring photoluminescence quantum yield (PLQY) and electroluminescence in device architectures . Compare results with analogs like phenoxazine-carbazole derivatives .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodology : Use SHELXL for refinement, ensuring proper treatment of twinning or disorder. Validate against multiple datasets and cross-check with spectroscopic data. For example, compare bond lengths/angles with related structures (e.g., 4-[(2-hydroxynaphthalen-1-yl)methyl]benzonitrile) .

Q. How can this compound serve as a precursor for HIV-1 inhibitors?

- Methodology : Functionalize the formyl group via condensation reactions to generate triazolo-pyrimidine or pyrazole derivatives. Test anti-HIV activity using reverse transcriptase inhibition assays and molecular docking to validate binding to non-nucleoside reverse transcriptase pockets .

Q. What advanced techniques improve regioselectivity in derivatization reactions?

- Methodology : Employ directing groups (e.g., nitro or cyano) to control functionalization sites. Use flow chemistry for precise reaction control. Monitor regioselectivity via LC-MS and X-ray crystallography .

Data Analysis and Contradiction Management

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-optimize computational parameters (e.g., solvent models in DFT) and validate with experimental NMR chemical shifts. For example, if predicted aldehyde proton shifts deviate, check for solvent effects or conformational flexibility .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in drug discovery?

- Methodology : Use multivariate regression or machine learning (e.g., Random Forest) to correlate substituent effects (e.g., electron-withdrawing groups on the benzonitrile ring) with biological activity. Cross-validate with in vitro assays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。